molecular formula C24H30N4O4S B241102 N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

Cat. No. B241102
M. Wt: 470.6 g/mol
InChI Key: QNAJBJCPUUVSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in various preclinical studies. It is believed to have potential therapeutic applications in the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders.

Mechanism Of Action

N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide works by inhibiting the activity of various kinases, including BTK, ITK, and JAK3. These kinases are known to play crucial roles in the development and progression of various diseases, including cancer and autoimmune diseases. By inhibiting these kinases, N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide blocks the signaling pathways that are responsible for the growth and survival of cancer cells and the activation of immune cells.

Biochemical And Physiological Effects

N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has been shown to have potent biochemical and physiological effects in various preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit the activation of immune cells. It has also been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide is its potent inhibitory effects on various kinases, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide is its potential toxicity, which needs to be further evaluated in clinical trials.

Future Directions

There are several future directions for the research on N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide. One of the main areas of focus is the evaluation of its efficacy and safety in clinical trials. Another area of focus is the identification of biomarkers that can predict the response to N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide. Additionally, the combination of N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide with other targeted therapies is also being explored as a potential treatment strategy for various types of cancers and autoimmune diseases.

Synthesis Methods

The synthesis of N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide involves the reaction of 2-phenylethylamine with 4-ethylpiperazine in the presence of a coupling agent. The resulting product is then reacted with 3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid to form N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide. The entire process is carried out under controlled conditions, and the purity of the final product is ensured through various analytical techniques.

Scientific Research Applications

N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has been extensively studied in preclinical models, and the results have been promising. It has shown potent inhibitory effects on various kinases, including BTK, ITK, and JAK3, which are known to play crucial roles in the development and progression of various diseases. N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. It has also been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases.

properties

Product Name

N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

Molecular Formula

C24H30N4O4S

Molecular Weight

470.6 g/mol

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

InChI

InChI=1S/C24H30N4O4S/c1-2-26-12-14-27(15-13-26)22(19-7-4-3-5-8-19)18-25-24(30)20-9-6-10-21(17-20)28-23(29)11-16-33(28,31)32/h3-10,17,22H,2,11-16,18H2,1H3,(H,25,30)

InChI Key

QNAJBJCPUUVSSD-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)N3C(=O)CCS3(=O)=O)C4=CC=CC=C4

Canonical SMILES

CCN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)N3C(=O)CCS3(=O)=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.